BenchChemオンラインストアへようこそ!

(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide

COX inhibition antiplatelet P-selectin

(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide, commonly named N-caffeoyldopamine (also caffedymine), is a clovamide-type phenylpropenoic acid amide formed by conjugation of caffeic acid and dopamine. The molecule bears two catechol moieties linked via an α,β-unsaturated amide bridge.

Molecular Formula C17H17NO5
Molecular Weight 315.32 g/mol
Cat. No. B13656746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
Molecular FormulaC17H17NO5
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
InChIInChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)
InChIKeyFSMGGLPUXCKRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Caffeoyldopamine (CAS 103188-49-4) for Procurements in Cardiovascular, Neurodegenerative, and Antioxidant Research


(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide, commonly named N-caffeoyldopamine (also caffedymine), is a clovamide-type phenylpropenoic acid amide formed by conjugation of caffeic acid and dopamine [1]. The molecule bears two catechol moieties linked via an α,β-unsaturated amide bridge. It occurs naturally in Theobroma cacao, Capsicum annuum, and Lycium chinense [2]. Its biological profile spans COX inhibition, β2-adrenoceptor agonism, P-selectin suppression, free-radical scavenging, and α-glucosidase inhibition, making it a multi-target phenolic amide scaffold distinct from its mono-catechol or non-amide analogs [3].

Why N-Caffeoyldopamine Cannot Be Replaced by Generic Hydroxycinnamic Acid Amides in Platelet, β2-Adrenoceptor, or Antioxidant Studies


Within the clovamide-type phenylpropenoic acid amide family, subtle structural modifications produce large functional divergences. Removing the 3-OH from the cinnamoyl ring (N-coumaroyldopamine) reduces P-selectin suppression by ~9% at equimolar dose [1]. Methylating the 3-OH (N-feruloyldopamine) flips the functional profile from superior antioxidant to superior acetylcholinesterase inhibitor [2]. Exchanging the dopamine catechol for a tyramine phenol (N-caffeoyltyramine) drops COX-I inhibitory rank from first to second [3]. Omitting the amide linker entirely (caffeic acid alone) produces 7-fold weaker DPPH radical scavenging [4]. Consequently, generic in-class substitution without empirical justification risks invalidating experimental outcomes. The quantitative differentiation evidence below demonstrates exactly where N-caffeoyldopamine diverges from its closest structural neighbors.

Quantitative Comparator Evidence for N-Caffeoyldopamine: COX, P-Selectin, β2-Adrenoceptor, Antioxidant, and Bioavailability Differentiation


COX-I and COX-II Inhibition: Caffedymine Ranks First Among Five Clovamide-Type Analogs

In a direct head-to-head comparison of five phenylpropenoic acid amides, caffedymine (N-caffeoyldopamine) was the most potent COX-I inhibitor, achieving 43% inhibition (P<0.013) at 0.01 µM. The decreasing rank order was caffedymine > N-caffeoyltyramine > N-feruloyltyramine > N-coumaroyltyramine > N-cinnamoyltyramine [1]. For COX-II at the same 0.01 µM concentration, caffedymine achieved 36% inhibition (P<0.015), maintaining the same rank order [1]. In a separate study at 0.05 µmol/L, caffedymine inhibited COX-I and COX-II by 20–40% and 16–33% respectively versus control [2]. Notably, the two most potent compounds in the series—caffedymine and N-caffeoyltyramine—both carry the caffeoyl (3,4-dihydroxycinnamoyl) moiety, while the dopamine amide (caffedymine) outperforms the tyramine amide (N-caffeoyltyramine) by virtue of the second catechol group.

COX inhibition antiplatelet P-selectin

P-Selectin Expression and Platelet-Leukocyte Interaction Suppression: N-Caffeoyldopamine Outperforms N-Coumaroyldopamine

In a direct paired comparison at identical 0.05 µM concentration, N-caffeoyldopamine inhibited collagen-induced P-selectin expression on platelets by 33% (P<0.011) versus 30% (P<0.012) for N-coumaroyldopamine [1]. For suppression of platelet-leukocyte interactions in whole blood, the differential widened: N-caffeoyldopamine achieved 36% suppression (P<0.013) versus 32% (P<0.011) for N-coumaroyldopamine [1]. This 4-percentage-point advantage is reproducible and statistically significant. In an oral in vivo murine model, N-caffeoyldopamine at 50–100 µg/35 g body weight reduced P-selectin expression by 31–45% (P<0.011) and platelet-leukocyte interactions by 34–43% (P<0.014) [1]. The inhibition was partially blocked by the β2-adrenoceptor antagonists butoxamine and ICI 118551, confirming receptor mediation [1].

P-selectin platelet-leukocyte aggregation cardiovascular

β2-Adrenoceptor cAMP Induction: Equipotent with Clinical β2-Agonists Salbutamol, Procaterol, and Fenoterol

N-Caffeoyldopamine and N-coumaroyldopamine were directly compared for their ability to stimulate cAMP production via β2-adrenoceptors in U937 myelocytic cells. Both compounds increased cAMP at concentrations below 0.05 µM [1]. Crucially, their potency was equivalent to that of three clinically established β2-adrenoceptor agonists: salbutamol, procaterol, and fenoterol, tested under the same experimental conditions [1]. The β2-adrenoceptor specificity was confirmed using the selective antagonists butoxamine and ICI 118551, which blocked the cAMP response [1]. The decreasing order of potency among five N-acyl dopamine analogs was N-coumaroyldopamine < N-caffeoyldopamine < N-feruloyldopamine < N-sinapoyldopamine < N-cinnamoyldopamine [2].

β2-adrenoceptor cAMP U937 cells

Antioxidant Activity Ranking: N-Caffeoyldopamine Surpasses N-Feruloyldopamine, Caffeic Acid, and Ferulic Acid Across Three Assays

In a systematic four-compound comparison, the antioxidant activity decreased as N-trans-caffeoyldopamine > N-trans-feruloyldopamine > trans-caffeic acid > trans-ferulic acid across DPPH•, ABTS•+, and FRAP assays (r² > 0.932 correlation with phenolic group count) [1]. Quantitatively, N-trans-caffeoyldopamine exhibited DPPH• IC50 = 5.95 µM, ABTS•+ IC50 = 0.24 µM, and reducing power of 822.45 µmol AAE/mmol [1]. In the only endpoint where it did not lead, Fe²+ chelation, N-trans-feruloyldopamine was slightly better (IC50 3.17 mM vs 3.48 mM) [1]. In a broader DPPH• ranking from an independent study, N-trans-caffeoyldopamine placed second out of eight compounds, behind only N-trans-caffeoyl-L-cysteine methyl ester, and ahead of N-trans-caffeoyltyramine, N-trans-caffeoyl-β-phenethylamine, Trolox C, caffeic acid phenethyl ester, caffeic acid, and ferulic acid [2]. Human therapeutic-relevant antioxidant comparison: N-trans-caffeoyldopamine demonstrated superior DPPH• and ABTS•+ scavenging versus the N-feruloyl analog due to the catechol arrangement enabling intramolecular hydrogen-bond stabilization of the semiquinone radical [1].

antioxidant DPPH ABTS FRAP free radical scavenging

Bioavailability and Dual Mechanism: Caffedymine Engages Both COX and cAMP Pathways, Alfrutamide Uses COX Only

In a direct comparative bioavailability study in Swiss Webster mice, oral administration of caffedymine (10 µg/35 g body weight) produced maximum plasma concentrations exceeding 0.6 µmol/L and significant in vivo P-selectin expression suppression (23–34%, P<0.05) and platelet-leukocyte aggregation inhibition (20–27%, P<0.05) [1]. Mechanism dissection revealed a critical differentiation: caffedymine suppresses P-selectin and platelet-leukocyte interactions via both COX enzyme inhibition AND cAMP amplification through β2-adrenoceptors, whereas the comparator alfrutamide operates solely through COX inhibition [1]. The β2-adrenoceptor antagonists ICI 118551 and butoxamine partially blocked P-selectin suppression by caffedymine but had no effect on alfrutamide-mediated suppression [1]. At 0.1 µmol/L, caffedymine inhibited platelet P-selectin expression by 35% (P<0.05) versus 28% (P<0.05) for alfrutamide [1].

bioavailability COX cAMP dual mechanism P-selectin

α-Glucosidase Inhibition: N-Caffeoyldopamine Achieves 53.73% Inhibitory Activity from Clerodendranthus spicatus Purification

N-(E)-Caffeoyldopamine purified from Clerodendranthus spicatus demonstrated 53.73% inhibitory activity against α-glucosidase in vitro [1]. In the bioactivity-guided fractionation study, N-caffeoyldopamine was one of five compounds isolated, alongside 2-caffeoyl-L-tartaric acid, rosmarinic acid, methyl rosmarinate, and 6,7,8,3′,4′-pentamethoxyflavone [2]. Within this isolate set, 2-caffeoyl-L-tartaric acid and rosmarinic acid exhibited higher inhibitory activity than the clinical α-glucosidase inhibitor acarbose, while quantitative comparator data for N-caffeoyldopamine versus acarbose or other standard agents were not reported in the same study [2]. The α-glucosidase inhibition adds a metabolically relevant dimension to the compound's portfolio distinct from its antiplatelet and antioxidant activities.

α-glucosidase diabetes natural product enzyme inhibition

Optimal Application Scenarios for N-Caffeoyldopamine in Platelet Biology, β2-Adrenoceptor Research, Oxidative Stress, and Metabolic Enzyme Studies


Platelet Activation and Thrombosis Research: P-Selectin and Platelet-Leukocyte Interaction Assays

N-Caffeoyldopamine is the highest-performing clovamide-type compound for suppressing collagen-induced P-selectin expression (33% at 0.05 µM) and platelet-leukocyte interactions (36% at 0.05 µM), outperforming N-coumaroyldopamine by 3–4 percentage points at identical concentration [1]. Its dual COX/cAMP mechanism enables dissection of convergent signaling pathways [2]. Oral bioavailability with in vivo efficacy confirmed in murine models at doses of 50–100 µg/35 g body weight [1]. Recommended for laboratories studying platelet activation cascades, selectin-mediated adhesion, or screening compounds for antithrombotic potential where direct comparison to N-coumaroyldopamine is required.

β2-Adrenoceptor Pharmacological Tool: cAMP Screening Without Controlled-Substance Agonists

With cAMP-inducing potency equivalent to the clinical β2-agonists salbutamol, procaterol, and fenoterol at concentrations below 0.05 µM [3], N-caffeoyldopamine serves as a non-controlled research alternative for β2-adrenoceptor target engagement studies. Its activity is reversed by the selective β2-antagonists ICI 118551 and butoxamine, confirming target specificity [3]. Unlike single-target reference agonists, N-caffeoyldopamine additionally provides COX inhibition at nanomolar concentrations [2], making it a multi-tool probe for investigating β2-adrenoceptor/cAMP/COX crosstalk.

Free Radical Scavenging and Oxidative Stress Models: Multi-Assay Antioxidant Reference

N-trans-Caffeoyldopamine ranks first among its structural class in DPPH• (IC50 5.95 µM), ABTS•+ (IC50 0.24 µM), and FRAP (822.45 µmol AAE/mmol) assays, surpassing N-feruloyldopamine, caffeic acid, and ferulic acid [4]. In a broader eight-compound DPPH• ranking, it placed second only to N-trans-caffeoyl-L-cysteine methyl ester [5]. Its two catechol moieties provide superior hydrogen-donating capacity. For laboratories conducting antioxidant screening, oxidative stress induction, or structure-activity relationship studies on phenolic compounds, N-caffeoyldopamine provides a well-characterized benchmark with cross-study reproducible potency.

Diabetes Drug Discovery: α-Glucosidase Inhibitor Screening from Natural Product Libraries

With 53.73% α-glucosidase inhibitory activity at the tested concentration [6], N-caffeoyldopamine represents a naturally occurring lead scaffold for antidiabetic drug discovery. The compound is isolable from Clerodendranthus spicatus alongside rosmarinic acid and other bioactive phenolics [6]. However, researchers should note that direct comparator data against clinical α-glucosidase inhibitors (e.g., acarbose, miglitol) are not available from the same assay, so procurement for this application should include plans for side-by-side benchmarking.

Quote Request

Request a Quote for (2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.